Dimethyl 5-{[(4,5-dimethylthiophen-2-yl)carbonyl]amino}-3-methylthiophene-2,4-dicarboxylate
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Overview
Description
DIMETHYL 5-{[(4,5-DIMETHYL-2-THIENYL)CARBONYL]AMINO}-3-METHYL-2,4-THIOPHENEDICARBOXYLATE is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse biological activities and applications in various fields such as medicinal chemistry, material science, and organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of thiophene derivatives, including DIMETHYL 5-{[(4,5-DIMETHYL-2-THIENYL)CARBONYL]AMINO}-3-METHYL-2,4-THIOPHENEDICARBOXYLATE, typically involves condensation reactions. Common methods include the Gewald reaction, Paal–Knorr synthesis, and Fiesselmann synthesis . These reactions often require specific reagents and conditions, such as sulfur, α-methylene carbonyl compounds, and α-cyano esters for the Gewald reaction, or 1,4-dicarbonyl compounds and phosphorus pentasulfide for the Paal–Knorr synthesis .
Industrial Production Methods
Industrial production of thiophene derivatives generally involves large-scale application of the aforementioned synthetic routes. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
DIMETHYL 5-{[(4,5-DIMETHYL-2-THIENYL)CARBONYL]AMINO}-3-METHYL-2,4-THIOPHENEDICARBOXYLATE undergoes various chemical reactions, including:
Substitution: This reaction involves the replacement of one functional group with another, commonly using reagents like halogens or nucleophiles.
Common Reagents and Conditions
The reactions mentioned above often require specific reagents and conditions. For example, oxidation reactions may use potassium permanganate in an acidic medium, while reduction reactions might use lithium aluminum hydride in an anhydrous solvent .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation of thiophene derivatives can lead to the formation of sulfoxides or sulfones, while reduction can yield thiols or thioethers .
Scientific Research Applications
DIMETHYL 5-{[(4,5-DIMETHYL-2-THIENYL)CARBONYL]AMINO}-3-METHYL-2,4-THIOPHENEDICARBOXYLATE has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of DIMETHYL 5-{[(4,5-DIMETHYL-2-THIENYL)CARBONYL]AMINO}-3-METHYL-2,4-THIOPHENEDICARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound can modulate various biological processes by binding to enzymes, receptors, or other proteins, thereby altering their activity . The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include other thiophene derivatives such as:
Suprofen: A nonsteroidal anti-inflammatory drug with a 2-substituted thiophene framework.
Articaine: A dental anesthetic with a 2,3,4-trisubstituent thiophene structure.
Uniqueness
DIMETHYL 5-{[(4,5-DIMETHYL-2-THIENYL)CARBONYL]AMINO}-3-METHYL-2,4-THIOPHENEDICARBOXYLATE is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties . This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C16H17NO5S2 |
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Molecular Weight |
367.4 g/mol |
IUPAC Name |
dimethyl 5-[(4,5-dimethylthiophene-2-carbonyl)amino]-3-methylthiophene-2,4-dicarboxylate |
InChI |
InChI=1S/C16H17NO5S2/c1-7-6-10(23-9(7)3)13(18)17-14-11(15(19)21-4)8(2)12(24-14)16(20)22-5/h6H,1-5H3,(H,17,18) |
InChI Key |
YJIHEJCIUXNWSL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=C1)C(=O)NC2=C(C(=C(S2)C(=O)OC)C)C(=O)OC)C |
Origin of Product |
United States |
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